molecular formula C7H7NO5S2 B7729484 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid CAS No. 31316-80-0

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid

Cat. No.: B7729484
CAS No.: 31316-80-0
M. Wt: 249.3 g/mol
InChI Key: OSBIFROMLRRLRF-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid is a heterocyclic compound that features a thiazolidine ring fused with a succinic acid moiety

Preparation Methods

The synthesis of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid typically involves the reaction of thiosemicarbazide with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiazolidine derivatives with reduced sulfur functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Scientific Research Applications

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S2/c9-4-2-15-7(14)8(4)3(6(12)13)1-5(10)11/h3H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBIFROMLRRLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402488
Record name Butanedioic acid, (4-oxo-2-thioxo-3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31316-80-0
Record name Butanedioic acid, (4-oxo-2-thioxo-3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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